7-(4-chlorophenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one
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Overview
Description
7-(4-chlorophenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-chlorophenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the quinazolinone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution reactions: Introduction of the 4-chlorophenyl and 2-methoxyphenyl groups can be done through nucleophilic substitution reactions.
Piperazine ring formation: The piperazine moiety can be introduced via condensation reactions with appropriate amines.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the piperazine ring.
Reduction: Reduction reactions can occur at the quinazolinone core or the aromatic rings.
Substitution: Various substitution reactions can take place, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with hydroxyl or carbonyl groups.
Scientific Research Applications
Chemistry
Catalysis: Quinazolinone derivatives are studied for their catalytic properties in organic reactions.
Material Science: These compounds can be used in the development of new materials with specific properties.
Biology
Enzyme Inhibition: Some quinazolinone derivatives are known to inhibit specific enzymes, making them potential candidates for drug development.
Antimicrobial Activity: These compounds are often tested for their ability to inhibit the growth of bacteria and fungi.
Medicine
Therapeutic Agents: Quinazolinone derivatives are explored for their potential as anti-cancer, anti-inflammatory, and anti-viral agents.
Industry
Pharmaceuticals: These compounds are used in the synthesis of various pharmaceutical drugs.
Agrochemicals: They can be used in the development of pesticides and herbicides.
Mechanism of Action
The mechanism of action of 7-(4-chlorophenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one would depend on its specific biological target. Generally, quinazolinone derivatives exert their effects by:
Binding to specific receptors: This can modulate the activity of enzymes or ion channels.
Inhibiting enzyme activity: By binding to the active site of enzymes, these compounds can prevent substrate binding and subsequent reactions.
Interfering with DNA/RNA synthesis: Some derivatives can intercalate into DNA or RNA, disrupting their function.
Comparison with Similar Compounds
Similar Compounds
Quinazoline: A parent compound with a similar core structure.
4-chlorophenyl derivatives: Compounds with a 4-chlorophenyl group attached to different cores.
Piperazine derivatives: Compounds containing the piperazine ring.
Uniqueness
7-(4-chlorophenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one is unique due to the specific combination of functional groups and the quinazolinone core, which may confer distinct biological activities and chemical properties.
Properties
Molecular Formula |
C26H27ClN4O2 |
---|---|
Molecular Weight |
463.0 g/mol |
IUPAC Name |
7-(4-chlorophenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]-4-methyl-7,8-dihydro-6H-quinazolin-5-one |
InChI |
InChI=1S/C26H27ClN4O2/c1-17-25-21(15-19(16-23(25)32)18-7-9-20(27)10-8-18)29-26(28-17)31-13-11-30(12-14-31)22-5-3-4-6-24(22)33-2/h3-10,19H,11-16H2,1-2H3 |
InChI Key |
CSSCYLAXUVZBCI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NC(=N1)N3CCN(CC3)C4=CC=CC=C4OC)CC(CC2=O)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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